molecular formula C17H16ClF3N4O3 B13373873 3-[3-chloro-1-(2-methoxy-1-methylethyl)-1H-indazol-6-yl]-1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

3-[3-chloro-1-(2-methoxy-1-methylethyl)-1H-indazol-6-yl]-1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B13373873
M. Wt: 416.8 g/mol
InChI Key: MVRIMJVVNBAQBX-UHFFFAOYSA-N
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Description

3-[3-chloro-1-(2-methoxy-1-methylethyl)-1H-indazol-6-yl]-1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a chloro group, a methoxy group, and a trifluoromethyl group, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

The synthesis of 3-[3-chloro-1-(2-methoxy-1-methylethyl)-1H-indazol-6-yl]-1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the indazole core, followed by the introduction of the chloro and methoxy groups. The final steps involve the formation of the pyrimidinedione ring and the addition of the trifluoromethyl group. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the methoxy group allows for oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced using reagents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, with common reagents including sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the chloro group can produce a hydrocarbon.

Scientific Research Applications

3-[3-chloro-1-(2-methoxy-1-methylethyl)-1H-indazol-6-yl]-1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[3-chloro-1-(2-methoxy-1-methylethyl)-1H-indazol-6-yl]-1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

When compared to similar compounds, 3-[3-chloro-1-(2-methoxy-1-methylethyl)-1H-indazol-6-yl]-1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione stands out due to its unique combination of functional groups. Similar compounds include:

    3-chloro-1-methoxy-2-propanol: Shares the chloro and methoxy groups but lacks the indazole and pyrimidinedione rings.

    1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione: Contains the pyrimidinedione ring and trifluoromethyl group but lacks the indazole and chloro groups.

Properties

Molecular Formula

C17H16ClF3N4O3

Molecular Weight

416.8 g/mol

IUPAC Name

3-[3-chloro-1-(1-methoxypropan-2-yl)indazol-6-yl]-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C17H16ClF3N4O3/c1-9(8-28-3)25-12-6-10(4-5-11(12)15(18)22-25)24-14(26)7-13(17(19,20)21)23(2)16(24)27/h4-7,9H,8H2,1-3H3

InChI Key

MVRIMJVVNBAQBX-UHFFFAOYSA-N

Canonical SMILES

CC(COC)N1C2=C(C=CC(=C2)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)C(=N1)Cl

Origin of Product

United States

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